2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate
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Overview
Description
2-tert-Butyl 1-methyl 2-azabicyclo[221]heptane-1,2-dicarboxylate is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in catalytic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism by which 2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic features.
2-azabicyclo[4.1.0]heptane: Another bicyclic compound with a different ring size and substitution pattern.
2-azabicyclo[3.2.1]octane: A compound with a larger bicyclic structure and different functional groups.
Uniqueness
2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate is unique due to its specific substitution pattern, which includes a tert-butyl group and two carboxylate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-9-5-6-13(14,7-9)10(15)17-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSBALRCBEHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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